molecular formula C11H12N2O3 B1274995 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine CAS No. 501325-88-8

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B1274995
CAS No.: 501325-88-8
M. Wt: 220.22 g/mol
InChI Key: QTIGIPATKBAYQN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is of interest due to its potential bioactive properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-5-carboxylic acid derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3,4-Dimethoxyphenylacetyl chloride
  • 3,4-Dimethoxyphenol

Uniqueness

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for bioactivity .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-14-9-4-3-7(5-10(9)15-2)8-6-11(12)16-13-8/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIGIPATKBAYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401972
Record name 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501325-88-8
Record name 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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